molecular formula C14H11ClO2 B6369351 4-(3-Chloro-5-methylphenyl)benzoic acid CAS No. 1261976-72-0

4-(3-Chloro-5-methylphenyl)benzoic acid

Cat. No.: B6369351
CAS No.: 1261976-72-0
M. Wt: 246.69 g/mol
InChI Key: HYTNJWSTRFNLBD-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-methylphenyl)benzoic acid (CAS 1261890-59-8) is a substituted benzoic acid derivative with a molecular formula of C₁₄H₁₁ClO₂ and a molar mass of 246.69 g/mol. Its structure consists of a benzoic acid backbone substituted at the 4-position with a 3-chloro-5-methylphenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-(3-chloro-5-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-12(8-13(15)7-9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTNJWSTRFNLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683299
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-72-0
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-5-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-Chloro-5-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3-Chloro-5-methylphenyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Key Properties/Applications
This compound 1261890-59-8 C₁₄H₁₁ClO₂ 246.69 4-Benzoic acid, 3-Cl,5-Me phenyl Intermediate in synthesis; moderate lipophilicity
2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid 1261928-92-0 C₁₄H₁₀Cl₂O₂ 281.13 2-Cl benzoic acid, 3-Cl,4-Me phenyl Higher lipophilicity due to dichloro substitution
4-(3-Chloro-5-methylphenyl)-2-nitrobenzoic acid Not available C₁₄H₁₀ClNO₄ 291.69 4-Benzoic acid, 3-Cl,5-Me phenyl, 2-NO₂ Enhanced acidity; potential explosive properties
3-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid 1261976-72-0 C₁₄H₁₀Cl₂O₂ 281.13 3-Cl benzoic acid, 3-Cl,5-Me phenyl Dichloro substitution increases stability
Sodium 2-chloro-5-fluorobenzoate Not available C₇H₃ClFNaO₂ 196.54 Sodium salt of 2-Cl,5-F benzoic acid High water solubility; ionic form enhances bioavailability

Key Research Findings

Structural Isomerism and Reactivity :

  • Compounds with chlorine and methyl groups at adjacent positions (e.g., 2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid) exhibit higher molar masses and lipophilicity compared to this compound. This impacts their solubility in organic solvents and biological membrane permeability .
  • The introduction of a nitro group (e.g., 4-(3-Chloro-5-methylphenyl)-2-nitrobenzoic acid) significantly increases acidity (pKa ~1.5–2.0) due to the electron-withdrawing effect, making it suitable for electrophilic substitution reactions .

Synthetic Utility: Cyclization studies on analogs like 4-(3-chloro-5-methylphenyl)butanoic acid () revealed that benzoic acid derivatives are less reactive in cyclization reactions compared to their aliphatic counterparts.

Biological and Industrial Applications :

  • Dichloro-substituted derivatives (e.g., 3-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid) demonstrate enhanced stability against metabolic degradation, making them candidates for prolonged-action pharmaceuticals .
  • Sodium salts of halogenated benzoic acids (e.g., Sodium 2-chloro-5-fluorobenzoate) exhibit improved water solubility, which is critical for formulation in injectable drugs or aqueous industrial processes .

Critical Analysis of Divergences

  • Positional Effects : Substitutent positioning (e.g., 2-Cl vs. 4-Cl on the benzoic acid ring) alters electronic distribution, affecting reactivity in nucleophilic aromatic substitution. For instance, 2-substituted derivatives are less reactive due to steric hindrance near the carboxylic acid group .
  • Functional Group Trade-offs : While nitro groups enhance reactivity, they introduce safety concerns (explosivity) and reduce biocompatibility, limiting their use in drug development compared to methyl or chloro substituents .

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